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molecular formula C15H23BN2O3 B1334630 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine CAS No. 485799-04-0

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine

Cat. No. B1334630
M. Wt: 290.17 g/mol
InChI Key: ZGDLVKWIZHHWIR-UHFFFAOYSA-N
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Patent
US07378426B2

Procedure details

Compound 5A (616 mg, 71%) was prepared from 4-(5-bromo-pyridin-2-yl)-morpholine (727 mg, 2.99 mmol) and 2-isopropoxy-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (0.915 mL, 4.49 mmol) by a route analogous to that used for the preparation of 2A.
Quantity
727 mg
Type
reactant
Reaction Step One
Quantity
0.915 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[N:6][CH:7]=1.C(O[B:18]1[O:22][C:21]([CH3:24])([CH3:23])[C:20]([CH3:26])([CH3:25])[O:19]1)(C)C.COC1C=CC(B2OC(C)(C)C(C)(C)O2)=CN=1>>[CH3:25][C:20]1([CH3:26])[C:21]([CH3:24])([CH3:23])[O:22][B:18]([C:2]2[CH:3]=[CH:4][C:5]([N:8]3[CH2:13][CH2:12][O:11][CH2:10][CH2:9]3)=[N:6][CH:7]=2)[O:19]1

Inputs

Step One
Name
Quantity
727 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)N1CCOCC1
Name
Quantity
0.915 mL
Type
reactant
Smiles
C(C)(C)OB1OC(C(O1)(C)C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC=C(C=C1)B1OC(C(O1)(C)C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C=1C=CC(=NC1)N1CCOCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 616 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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